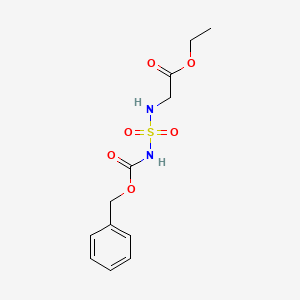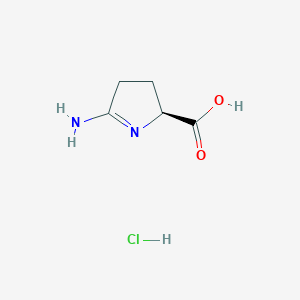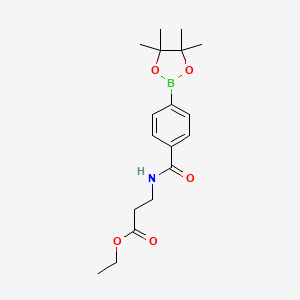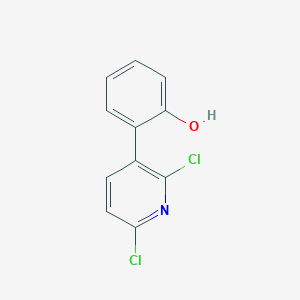
2-(2,6-Dichloropyridin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichloropyridin-3-yl)phenol: is an organic compound that belongs to the class of phenols and pyridines It is characterized by the presence of a phenol group attached to a pyridine ring, which is substituted with two chlorine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyridin-3-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 2,6-dichloropyridine is coupled with a phenol derivative in the presence of a palladium catalyst and a base . The reaction typically takes place under mild conditions, making it suitable for the synthesis of various substituted phenols.
. This method requires careful control of reaction conditions to ensure selective chlorination and substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloropyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and phenol derivatives.
Scientific Research Applications
2-(2,6-Dichloropyridin-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has potential applications in the development of pharmaceuticals and agrochemicals. Its biological activity can be studied to identify new therapeutic targets and mechanisms of action.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity and function . The chlorine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and specificity. Additionally, the pyridine ring can interact with nucleic acids and other biomolecules, modulating their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2-(2,6-Dichloropyridin-3-yl)phenol. It shares the pyridine ring with chlorine substitutions but lacks the phenol group.
2-Phenylpyridine: Similar in structure but without the chlorine substitutions. It is used in various organic synthesis reactions.
4-Amino-2,6-dichloropyridine: Another derivative of 2,6-dichloropyridine with an amino group instead of a phenol group.
Uniqueness
This compound is unique due to the combination of the phenol and pyridine functionalities, along with the chlorine substitutions. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H7Cl2NO |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-3-yl)phenol |
InChI |
InChI=1S/C11H7Cl2NO/c12-10-6-5-8(11(13)14-10)7-3-1-2-4-9(7)15/h1-6,15H |
InChI Key |
JQXGGQMMAMIOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



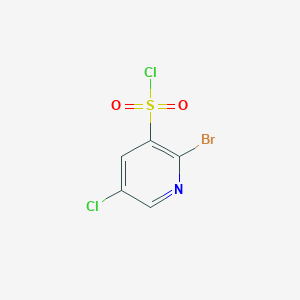
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
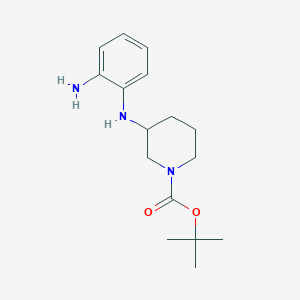
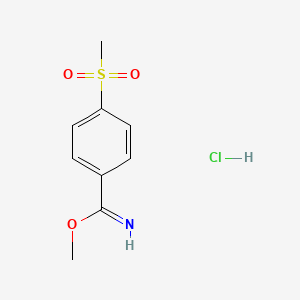

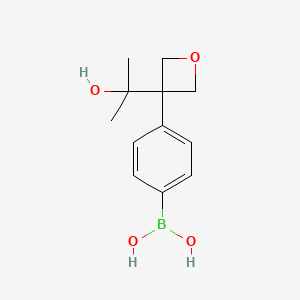
![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
